molecular formula C25H19Cl2N3O7 B12630340 C25H19Cl2N3O7

C25H19Cl2N3O7

Cat. No.: B12630340
M. Wt: 544.3 g/mol
InChI Key: XDJVBOVYZPVUFC-UHFFFAOYSA-N
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Description

C₂₅H₁₉Cl₂N₃O₇ is a chlorinated aromatic compound with a molecular weight of 544.3 g/mol. Its structure includes two chlorine atoms, a nitro group (based on analogs like C₂₅H₁₉N₃O₇ ), and a fused aromatic system.

Properties

Molecular Formula

C25H19Cl2N3O7

Molecular Weight

544.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H19Cl2N3O7/c1-35-19-11-15(18(30(33)34)12-20(19)36-2)22-21-23(37-29(22)13-6-4-3-5-7-13)25(32)28(24(21)31)14-8-9-16(26)17(27)10-14/h3-12,21-23H,1-2H3

InChI Key

XDJVBOVYZPVUFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC=CC=C5)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H19Cl2N3O7 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of chlorinating agents and specific nitrogen-containing compounds can be crucial in the synthesis process.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and precise control of reaction parameters is essential to ensure consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

C25H19Cl2N3O7: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C25H19Cl2N3O7: is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C25H19Cl2N3O7 exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

C₂₅H₁₉N₃O₇ (CAS 383147-98-6)
  • Molecular Formula : C₂₅H₁₉N₃O₇
  • Molecular Weight : 473.4 g/mol
  • Key Features : Contains a 2,4-dinitrophenyl group and a naphthofuran backbone .
  • Functional Groups: Nitro (-NO₂), aromatic rings, ester/carbonyl groups.
  • Comparison: Structural Difference: Lacks chlorine atoms present in C₂₅H₁₉Cl₂N₃O₇. Reactivity: Nitro groups are electron-withdrawing, making the compound less reactive in electrophilic substitutions compared to chlorinated analogs.
C₉H₁₉ClN₂O₂ (CAS 1173206-71-7)
  • Molecular Formula : C₉H₁₉ClN₂O₂
  • Molecular Weight : 222.7 g/mol
  • Key Features : Smaller aliphatic structure with chlorine, amine, and ester groups .
  • Functional Groups : Chlorine (-Cl), Boc-protected amine, ester.
  • Comparison: Structural Difference: Aliphatic vs. aromatic backbone; single chlorine vs. two chlorines. Solubility: Exhibits solubility between 5.77–38.4 mg/mL, classified as "very soluble" in ethanol . C₂₅H₁₉Cl₂N₃O₇ likely has lower solubility due to higher molecular weight and aromaticity. Applications: Used as a drug intermediate, whereas C₂₅H₁₉Cl₂N₃O₇ may serve in higher-molecular-weight applications (e.g., polymer additives or pesticides).

Functional Analogs

Chlorinated Aromatic Compounds
  • Example : Dichlorodiphenyltrichloroethane (DDT, C₁₄H₉Cl₅)
  • Comparison: Both DDT and C₂₅H₁₉Cl₂N₃O₇ contain multiple chlorines on aromatic rings, enhancing stability and lipophilicity.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Chlorine Atoms Solubility (mg/mL) Key Functional Groups
C₂₅H₁₉Cl₂N₃O₇ 544.3 2 Not reported Cl, NO₂, Aromatic rings
C₂₅H₁₉N₃O₇ 473.4 0 Not reported NO₂, Aromatic rings, Ester
C₉H₁₉ClN₂O₂ 222.7 1 5.77–38.4 Cl, Amine, Ester

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